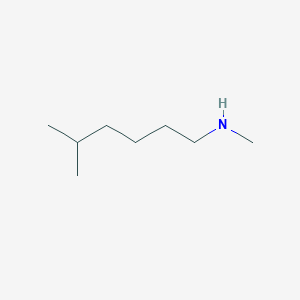

N,5-Dimethyl-1-hexanamine

Description

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

N,5-dimethylhexan-1-amine |

InChI |

InChI=1S/C8H19N/c1-8(2)6-4-5-7-9-3/h8-9H,4-7H2,1-3H3 |

InChI Key |

KWZKRXPJUJHQQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCNC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to N,5-Dimethyl-1-hexanamine

Several synthetic strategies can be employed to produce this compound, each with distinct advantages regarding yield, selectivity, and reaction conditions.

Reductive amination is a highly versatile and widely used method for forming amines. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction of 5-methylhexanal (B128087) with methylamine (B109427).

The process is a one-pot reaction that streamlines the synthetic pathway and improves atom economy. jocpr.com The choice of reducing agent is crucial for the success of the reaction. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter often being preferred for its mildness and selectivity. organic-chemistry.org

Catalyst-controlled reductive amination offers a more selective approach, utilizing transition metal catalysts to promote the reaction with high efficiency. jocpr.comjocpr.com Catalysts based on iridium, ruthenium, and nickel have demonstrated high efficacy in these transformations. jocpr.com Optimization of reaction conditions, such as temperature, solvent, and the equivalents of reactants, is essential to maximize yield and minimize the formation of by-products like alcohols. kanto.co.jp

| Catalyst System | Precursors | Reducing Agent | Typical Conditions | Key Advantages |

| Iridium-based (e.g., Ir-PA1) | 5-methylhexanal, Methylamine | Formic Acid / Ammonium (B1175870) Formate | 40-80°C, Ethanol/Water | High activity, good for secondary amine synthesis, can suppress overalkylation. kanto.co.jp |

| Palladium on Carbon (Pd/C) | 5-methylhexanal, Methylamine | Hydrogen Gas (H₂) | 40°C, 5 atm H₂, Ethanol | Heterogeneous catalyst, easy removal, good yields. organic-chemistry.org |

| Sodium Triacetoxyborohydride | 5-methylhexanal, Methylamine | NaBH(OAc)₃ | Room Temperature, DCE | Mild conditions, broad substrate scope, high yields. organic-chemistry.org |

| Nickel Complexes | 5-methylhexanal, Methylamine | Hydrogen Gas (H₂) | Variable | Cost-effective, high selectivity. jocpr.com |

This table is interactive. Click on the headers to sort.

Another common route to this compound is the N-alkylation of a primary amine precursor, 5-methyl-1-hexanamine. chemspider.com This method involves reacting the primary amine with an alkylating agent, typically a methyl halide such as methyl iodide or methyl bromide.

A significant challenge in this approach is overalkylation. Since the secondary amine product is often more nucleophilic than the primary amine reactant, the reaction can proceed to form the tertiary amine (N,N,5-trimethyl-1-hexanamine) and even a quaternary ammonium salt. nih.govnih.gov

To achieve selective mono-N-alkylation, specific reaction conditions and reagents are employed. The use of cesium bases, such as cesium carbonate, in anhydrous solvents like dimethylformamide (DMF) has been shown to produce secondary amines with high selectivity and yield, substantially free of overalkylated products. usf.edugoogle.com This method is efficient at room temperature and avoids the need for protecting groups. usf.edu

| Alkylating Agent | Base | Solvent | Conditions | Selectivity Outcome |

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Mixture of secondary, tertiary, and quaternary products. |

| Methyl Iodide (CH₃I) | Cesium Carbonate (Cs₂CO₃) | DMF | 23°C | High selectivity for the secondary amine, this compound. usf.edugoogle.com |

| Dimethyl Carbonate (DMC) | Cu-Zr Bimetallic Nanoparticles | Autoclave | 180°C | Green alkylating agent, high selectivity for N-methylated amines. nih.gov |

| Benzyl Bromide | N/A | Variable | Variable | Can yield monoalkylated products depending on the substrate. researchgate.net |

This table is interactive. Click on the headers to sort.

Carboxylic acids and their derivatives can also serve as starting materials for the synthesis of amines. To synthesize this compound from 5-methylhexanoic acid, a multi-step process is required.

First, the carboxylic acid is converted into an amide, specifically N-methyl-5-methylhexanamide. This can be achieved by reacting the carboxylic acid with a coupling agent and methylamine or by first converting the acid to an acid chloride (using reagents like thionyl chloride, SOCl₂) and then reacting it with methylamine. egyankosh.ac.in

In the second step, the resulting amide is reduced to the target secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. mnstate.edupearson.com This method provides a reliable route from readily available carboxylic acids to the desired amine.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Amide Formation | 5-Methylhexanoic Acid | 1. SOCl₂ or PCl₅ 2. Methylamine (CH₃NH₂) | N-methyl-5-methylhexanamide |

| 2. Amide Reduction | N-methyl-5-methylhexanamide | Lithium Aluminum Hydride (LiAlH₄), followed by water workup | This compound |

This table is interactive. Click on the headers to sort.

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is key to predicting its behavior and optimizing its use in further chemical synthesis.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. As a secondary amine, it can participate in various nucleophilic reactions, including substitution and addition reactions. ucsb.edu

In nucleophilic substitution reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group. These reactions can proceed through two primary mechanisms: Sₙ1 and Sₙ2. masterorganicchemistry.com

Sₙ2 Mechanism: The reaction of this compound with a primary alkyl halide (e.g., ethyl bromide) would likely proceed via an Sₙ2 pathway. This is a single-step, concerted mechanism where the amine attacks the carbon at the same time the leaving group departs. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. youtube.com

Sₙ1 Mechanism: With a tertiary alkyl halide (e.g., tert-butyl bromide), the reaction is more likely to follow an Sₙ1 mechanism. This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the amine nucleophile. The rate is primarily dependent on the concentration of the alkyl halide. masterorganicchemistry.comyoutube.com

In nucleophilic addition reactions, the amine attacks a carbonyl carbon (from an aldehyde or ketone), leading to the formation of an iminium ion, which can be an intermediate for further reactions. youtube.com

| Feature | Sₙ2 Pathway | Sₙ1 Pathway |

| Substrate Preference | Methyl > Primary > Secondary | Tertiary > Secondary |

| Kinetics | Bimolecular (Rate = k[Amine][Alkyl Halide]) | Unimolecular (Rate = k[Alkyl Halide]) |

| Mechanism | One-step, concerted | Two-step, via carbocation intermediate |

| Stereochemistry | Inversion of configuration | Racemization (mixture of inversion and retention) masterorganicchemistry.com |

| Example Reactant | Ethyl Bromide | tert-Butyl Bromide |

This table is interactive. Click on the headers to sort.

The structure of this compound includes two alkyl groups attached to the nitrogen atom: a methyl group and a 5-methylhexyl group. These alkyl groups are electron-donating groups (EDGs) that influence the reactivity of the amine through an inductive effect.

By pushing electron density towards the nitrogen atom, these EDGs increase the electron density of the nitrogen's lone pair. This enhancement has two main consequences:

Increased Nucleophilicity: The amine becomes a stronger nucleophile, meaning it can more readily attack electrophilic centers. This generally leads to an increase in the rate of nucleophilic substitution and addition reactions compared to primary amines or ammonia (B1221849).

Increased Basicity: The lone pair is more available to accept a proton, making the amine a stronger base.

The kinetic effect of these electron-donating groups is significant. In reactions where the amine acts as a nucleophile, such as the Sₙ2 reaction, the increased nucleophilicity directly translates to a higher reaction rate constant. Studies on similar amines show that electron-donating substituents generally increase reaction rates in oxidative coupling and other reactions. researchgate.net Conversely, the presence of electron-withdrawing groups on an amine would decrease its nucleophilicity and slow down the reaction rate. researchgate.net

| Amine Structure | Substituent Type | Electronic Effect | Effect on Nucleophilicity | Expected Reaction Rate (relative) |

| Ammonia (NH₃) | Hydrogen | Neutral | Baseline | Slow |

| 5-Methyl-1-hexanamine | One Alkyl Group (EDG) | Inductive Donating | Increased | Moderate |

| This compound | Two Alkyl Groups (EDGs) | Strong Inductive Donating | Significantly Increased | Fast |

| Aniline (with EWG) | Phenyl Group (EWG) | Resonance Withdrawing | Decreased | Very Slow |

This table is interactive. Click on the headers to sort.

Derivatization and Structural Analog Development

Synthesis of Functionalized this compound Derivatives for Specific Research Applications

An extensive search of chemical databases and peer-reviewed journals did not yield any specific examples of the synthesis of functionalized this compound derivatives for particular research applications. The scientific community has not, to date, published research detailing the introduction of functional groups onto the this compound scaffold.

General synthetic strategies for the functionalization of aliphatic amines are well-established in organic chemistry. These methods often involve reactions such as acylation, alkylation, or sulfonylation to introduce a wide array of functional moieties. However, the application of these techniques to this compound, and the subsequent use of the resulting derivatives in research, have not been documented.

Comparative Analysis of Structural Modifications on Chemical Reactivity

Due to the lack of synthesized and studied derivatives of this compound, a comparative analysis of how structural modifications impact its chemical reactivity is not possible at this time. Such an analysis would require a series of analogous compounds with systematic variations in their molecular structure, which have not been reported in the literature.

For a meaningful comparative analysis, one might consider modifications such as altering the length of the alkyl chain, introducing substituents on the chain, or varying the N-alkyl group. The resulting data on reaction kinetics, equilibrium constants, or product distributions under specific reaction conditions would then allow for an assessment of the structure-activity relationships. However, no such studies have been published for this compound.

Applications in Advanced Organic Synthesis and Catalysis

N,5-Dimethyl-1-hexanamine as a Catalytic Reagent in Organic Transformations

Roles in Base-Catalyzed Reactions

Tertiary amines are frequently employed as Brønsted or Lewis bases in a variety of organic reactions. Their efficacy is often dictated by their basicity (pKa), steric hindrance around the nitrogen atom, and solubility in the reaction medium. While one could hypothesize the potential utility of this compound as a base catalyst, no specific examples or studies detailing its use in reactions such as dehydrohalogenations, aldol condensations, or Michael additions have been reported.

Exploration as an Organocatalyst in Specific Reaction Classes

The field of organocatalysis often utilizes chiral amines to induce stereoselectivity. Achiral tertiary amines can also function as effective organocatalysts in specific transformations. However, there is currently no published research exploring the application of this compound as an organocatalyst in reactions such as asymmetric synthesis, cycloadditions, or functional group transformations.

Utilization of this compound as a Ligand in Metal-Mediated Catalysis

The nitrogen atom of tertiary amines possesses a lone pair of electrons, enabling them to act as ligands for transition metals. The coordination of such ligands can significantly influence the reactivity and selectivity of the metal center in catalytic cycles.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis and characterization of metal complexes are foundational to their application in catalysis. Despite the potential for this compound to form stable complexes with various transition metals, there are no reports in the scientific literature detailing the design, synthesis, or structural analysis of such complexes.

Catalytic Performance and Mechanistic Insights in C-C and C-X Bond Formation

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are pivotal in modern organic synthesis and often rely on sophisticated ligand architectures to achieve high efficiency. While amine-based ligands have been explored in this context, the catalytic performance of this compound complexes in C-C or C-X (where X is a heteroatom) bond-forming reactions has not been investigated or reported. Consequently, there are no mechanistic studies or performance data available for this specific ligand.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of N,5-Dimethyl-1-hexanamine

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aip.org It is a workhorse in quantum chemistry for predicting molecular properties. nih.gov A DFT analysis of this compound would involve calculating the ground-state electron density to determine its electronic and bonding characteristics.

Key properties that would be elucidated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. echemcom.com For aliphatic amines, the HOMO is typically localized on the nitrogen atom's lone pair, making it the primary site for electrophilic attack.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would visually identify electron-rich and electron-poor regions. The area around the nitrogen atom is expected to have a negative electrostatic potential due to the lone pair of electrons, making it a site for hydrogen bonding and protonation. echemcom.com

Atomic Charges: Methods like Mulliken population analysis would be used to calculate the partial charges on each atom. This provides a quantitative measure of the polarity of bonds, such as the C-N bond, and helps in understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data are hypothetical and representative of values for similar short-chain aliphatic amines, as specific data for this compound is not available in the cited literature.)

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Mulliken Charge on Nitrogen (N) | -0.45 e | Quantifies the electron-rich nature of the amine group |

| Dipole Moment | 1.2 Debye | Measures the overall polarity of the molecule |

Due to the rotation around its carbon-carbon single bonds, this compound can exist in numerous spatial arrangements known as conformations. maricopa.edu Conformational analysis aims to identify the most stable structures (energy minima) and the energy barriers between them.

This is typically done by systematically rotating the dihedral angles of the molecule's backbone and calculating the potential energy at each step to generate a potential energy surface. The lowest points on this surface correspond to the most stable conformers. For a branched alkane chain, steric hindrance between the methyl groups and the main chain plays a significant role in determining conformational preferences. acs.orgucl.ac.uk The most stable conformers will likely adopt a staggered arrangement that minimizes these steric clashes. maricopa.edu

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is an illustrative example based on general principles of conformational analysis of branched alkanes. acs.org Specific energy values for this compound require dedicated calculations.)

| Conformer | Description of Key Dihedral Angles | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | Fully extended chain (anti-periplanar) | 0.00 | 45.2 |

| 2 | Gauche interaction in the main chain | +3.8 | 15.5 |

| 3 | Gauche interaction involving the C5-methyl group | +5.2 | 8.9 |

| 4 | Multiple gauche interactions | +8.0 | 2.6 |

Molecular Dynamics Simulations for Solvent Interactions and Aggregate Formation

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. ulisboa.pt This technique provides a bridge between microscopic details and macroscopic properties. ulisboa.pt An MD simulation of this compound would involve placing one or more molecules in a simulation box with a chosen solvent (e.g., water) and observing its behavior.

Such simulations can reveal:

Solvation Structure: By calculating Radial Distribution Functions (RDFs), one can determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute. For this compound in water, the RDF for the nitrogen atom and water's hydrogen atoms would likely show a sharp peak at a short distance, indicating strong hydrogen bonding. nih.gov

Aggregate Formation: At higher concentrations, the hydrophobic alkyl chains of this compound might self-associate to minimize contact with a polar solvent like water, a phenomenon that MD simulations can capture. This is particularly relevant for understanding its properties as a potential surfactant.

Predictive Modeling of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structure with its biological activity or physicochemical properties. mdpi.com To develop a QSAR/QSPR model for a series of aliphatic amines, including this compound, one would:

Calculate Molecular Descriptors: These are numerical values that describe the molecule's topology, geometry, and electronic properties (e.g., molecular weight, logP, number of rotatable bonds, solvent-accessible surface area).

Develop a Model: A statistical method, such as multiple linear regression, is used to create a mathematical equation linking the descriptors to an observed property (e.g., toxicity, boiling point). nih.gov

For instance, a QSAR model predicting the toxicity of aliphatic amines might take the form: Toxicity (log LC50⁻¹) = a * (log KOW) + b * (Molecular Weight) + c where log KOW (the logarithm of the octanol-water partition coefficient) is a descriptor for hydrophobicity, and a, b, and c are constants derived from the regression analysis. nih.gov Such models are valuable for predicting the properties of new or untested compounds. mdpi.com

Computational Design and Screening for Novel Applications of this compound

Computational chemistry enables the high-throughput virtual screening of vast chemical libraries to identify candidates for specific applications, accelerating materials discovery. arxiv.orgresearchgate.net this compound could be included in such a screening process to evaluate its potential in various fields:

CO2 Capture: Amines are widely studied for their ability to capture carbon dioxide. doe.gov Computational screening can predict the CO2 binding enthalpy of different amines to identify those with optimal absorption and regeneration energies. arxiv.orgresearchgate.net The properties of this compound could be computationally evaluated for this purpose.

Corrosion Inhibition: Aliphatic amines can form protective layers on metal surfaces. Virtual screening could assess the binding energy of this compound to a metal surface (e.g., iron), helping to predict its efficacy as a corrosion inhibitor.

Drug Discovery: As a functionalized amine, it could serve as a scaffold or building block in medicinal chemistry. Computational docking studies could predict its binding affinity to various biological targets.

This approach allows for the rapid assessment of a molecule's suitability for a range of applications before committing to expensive and time-consuming experimental synthesis and testing. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidating Molecular Structure and Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For N,5-Dimethyl-1-hexanamine, which has the structure CH₃-CH(CH₃)-CH₂-CH₂-CH₂-CH₂-NH-CH₃, a combination of one-dimensional and multi-dimensional NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR for Complex Structure Determination

Given the multiple methylene (B1212753) (-CH₂-) groups and three distinct methyl (-CH₃) groups in this compound, its one-dimensional ¹H NMR spectrum would likely exhibit signal overlap, particularly in the aliphatic region. Multi-dimensional NMR techniques would be indispensable for resolving these ambiguities.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would allow for the tracing of connectivity from the N-methyl proton to the proton on the adjacent methylene group (C1), and sequentially along the carbon backbone to the methine proton at C5 and its adjacent methyl and methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment would map each proton signal to the carbon atom it is directly attached to. This would definitively assign the ¹³C chemical shift for each protonated carbon, distinguishing the three methyl carbons and the five non-equivalent carbons of the hexanamine chain.

Dynamic NMR for Conformational Exchange Processes

The six-carbon chain of this compound is flexible, capable of existing in numerous conformations due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) spectroscopy is the technique used to study these conformational exchange processes. By acquiring NMR spectra at various temperatures, one could observe changes in the spectral lineshapes. At low temperatures, the rate of bond rotation could slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of these temperature-dependent lineshapes would allow for the calculation of the activation energy barriers for bond rotation, providing insight into the molecule's conformational flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and can also be sensitive to conformation.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups would be prominent below 3000 cm⁻¹. The C-N stretching vibration would be expected in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aliphatic C-C and C-H bonds, which are major components of the molecule, generally produce strong Raman signals. This technique could be particularly useful for studying the skeletal vibrations of the carbon backbone and how they change with conformation.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. When coupled with fragmentation techniques (MS/MS), it is a powerful tool for structural elucidation and impurity identification.

For this compound (C₈H₁₉N), HRMS would confirm the molecular weight of 129.1517 (monoisotopic mass). In fragmentation analysis, the primary cleavage would be expected to occur at the C-C bond alpha to the nitrogen atom, a common pathway for amines. This would result in the formation of a stable iminium ion. Other fragmentations could involve the loss of the methyl group at the C5 position or cleavage along the alkyl chain. Elucidating these pathways helps to confirm the connectivity of the molecule. HRMS is also critical for impurity profiling, as it can detect and identify the elemental composition of low-level unknown compounds in a sample.

Chromatographic Separations for Purity Assessment and Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatography is essential for separating this compound from any starting materials, byproducts, or degradation products, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS would be a primary technique for the analysis of this compound. A sample would be vaporized and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated components would then enter the mass spectrometer for identification. This method is highly effective for purity assessment and identifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be an alternative or complementary technique. The compound would be separated on an HPLC column before detection by MS. This is particularly useful for analyzing less volatile impurities or for samples in complex matrices. A reversed-phase HPLC method would likely be employed for separation.

Method Development for Quantitative Analysis

To accurately quantify the amount of this compound in a sample, a robust analytical method must be developed and validated. This typically involves either GC-MS or LC-MS. Key steps in method development include:

Selection of Technique: Choosing between GC-MS or LC-MS based on the compound's properties and the sample matrix.

Optimization of Separation: Selecting the appropriate column, mobile phase (for LC) or temperature program (for GC), and flow rates to achieve good separation (resolution) of the analyte from other components.

Optimization of MS Detection: Tuning the mass spectrometer for optimal sensitivity and selectivity, often using modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high precision.

Validation: The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, range, and limits of detection and quantitation. This typically involves analyzing calibration standards and quality control samples.

Application in Process Stream Monitoring

The real-time monitoring of chemical processes is a cornerstone of modern manufacturing, ensuring product quality, process efficiency, and operational safety. For a compound such as this compound, the integration of advanced spectroscopic and analytical methodologies into its production stream offers significant advantages. This approach, often framed within the principles of Process Analytical Technology (PAT), allows for a dynamic and responsive level of process control that is unachievable with traditional offline analytical techniques. mt.com

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.com The goal of PAT is to enhance process understanding and to build quality into products by design, rather than relying on end-product testing. mt.com For the synthesis or purification of this compound, PAT would involve the in-situ analysis of the process stream to monitor key variables in real-time.

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are particularly well-suited for in-line or online process monitoring. researchgate.net These non-destructive methods can provide continuous data on the chemical composition of the process stream through the use of fiber-optic probes inserted directly into a reactor or pipeline. europeanpharmaceuticalreview.com This eliminates the need for manual sampling and the associated time delays and potential for sample degradation. mt.com

In a hypothetical production process for this compound, which could, for example, involve the reductive amination of a corresponding ketone or an alkylation reaction, in-situ spectroscopy could be employed to:

Monitor Reactant Consumption: Track the decreasing concentration of starting materials.

Track Product Formation: Measure the increasing concentration of this compound in real-time.

Detect and Quantify Impurities: Identify the presence of by-products or unreacted intermediates.

Ensure Process Endpoint: Determine the precise moment a reaction has reached completion, optimizing batch cycle times and preventing over-processing.

To achieve this, a spectroscopic probe would be installed in the process stream. The collected spectra would then be analyzed using chemometric models. bitsathy.ac.in Chemometrics is the science of extracting information from chemical systems by data-driven means. bitsathy.ac.in For quantitative analysis, a Partial Least Squares (PLS) regression model is often developed. bitsathy.ac.insintef.no This model is created by correlating the spectral data of a set of calibration samples with known concentrations of this compound and other relevant components. Once validated, this model can be used to predict the concentrations in the process stream from the real-time spectral data.

Below are illustrative data tables representing how such an application might be characterized.

Table 1: Hypothetical Spectroscopic Features for Process Monitoring of this compound

This interactive table outlines hypothetical characteristic spectral bands that could be used for monitoring the concentration of this compound and a potential precursor in a reaction mixture using NIR and Raman spectroscopy. The selection of these bands is based on the known spectral features of aliphatic amines and alkanes.

| Compound | Spectroscopic Technique | Characteristic Functional Group | Wavenumber/Wavelength Range | Rationale for Monitoring |

| This compound | NIR | N-H Stretch (First Overtone) | 1500 - 1550 nm | Correlates with the concentration of the primary amine product |

| This compound | NIR | C-H Stretch (Combination Band) | 2250 - 2350 nm | Provides information on the overall aliphatic content |

| This compound | Raman | C-N Stretch | 1050 - 1150 cm⁻¹ | A key vibrational mode specific to the amine structure |

| Precursor (e.g., Ketone) | NIR | C=O Stretch (Second Overtone) | 1900 - 1950 nm | Monitors the consumption of the ketone starting material |

| Precursor (e.g., Ketone) | Raman | C=O Stretch | 1680 - 1720 cm⁻¹ | A strong, characteristic band for the carbonyl group |

Table 2: Illustrative Performance of a PLS Calibration Model for this compound Concentration

This interactive table presents hypothetical performance metrics for a Partial Least Squares (PLS) regression model developed to predict the concentration of this compound in a process stream based on in-line NIR spectroscopic data.

| Parameter | Value | Description |

| Spectroscopic Technique | NIR | Near-Infrared spectroscopy was used for data acquisition. |

| Number of PLS Factors | 4 | The optimal number of latent variables used in the model to maximize predictive ability. |

| Calibration Range | 0 - 20 % w/w | The range of this compound concentrations used to build the model. |

| R² (Coefficient of Determination) | 0.998 | Indicates that 99.8% of the variance in the concentration is predictable from the spectral data. |

| RMSEC (Root Mean Square Error of Calibration) | 0.15 % w/w | The average error of the model when predicting the concentration of the calibration samples. |

| RMSEP (Root Mean Square Error of Prediction) | 0.20 % w/w | The average error of the model when predicting the concentration of an independent set of validation samples. |

The implementation of such advanced analytical methodologies provides a robust framework for the process stream monitoring of this compound. By leveraging real-time data and chemometric analysis, manufacturers can achieve a higher degree of process control, leading to improved product consistency, increased yield, and reduced operational costs. mt.com

Exploration of N,5 Dimethyl 1 Hexanamine in Interdisciplinary Applications

Role in Polymer and Materials Science

There is a notable absence of published research detailing the use of N,5-Dimethyl-1-hexanamine in the synthesis or formulation of polymers and other materials.

Application as a Monomer or Crosslinking Agent in Polymer Synthesis

A thorough search of chemical and materials science literature did not yield any studies where this compound is employed as a monomer for polymerization or as a crosslinking agent to modify polymer structures. The theoretical potential for its amine functionality to participate in such reactions has not been experimentally validated or reported.

Investigation as an Additive in Material Formulations

There are no documented investigations into the effects or utility of this compound as an additive in material formulations. Consequently, no data exists on its potential role in modifying the physical, chemical, or mechanical properties of materials.

Contributions to Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, does not appear to have explored the use of this compound in its studies.

Design of Non-Covalent Assemblies

Recognition and Binding Phenomena

There is no available scientific literature that investigates the molecular recognition and binding properties of this compound, either as a host or a guest molecule in supramolecular systems.

Applications in Biochemical Tool Development and Mechanistic Studies (Excluding Clinical Data)

The application of this compound in the development of biochemical tools or for mechanistic studies in a non-clinical context is not documented. While structurally similar amines may be used as probes or reagents in biochemical assays, no such applications have been reported for this specific isomer.

The following table provides a summary of the research findings, or lack thereof, for this compound in the specified interdisciplinary applications.

| Application Area | Specific Role | Documented Research Findings |

|---|---|---|

| Polymer and Materials Science | Monomer or Crosslinking Agent | No available data |

| Polymer and Materials Science | Additive in Material Formulations | No available data |

| Supramolecular Chemistry | Design of Non-Covalent Assemblies | No available data |

| Supramolecular Chemistry | Recognition and Binding Phenomena | No available data |

| Biochemical Tool Development | Mechanistic Studies | No available data |

Use as Molecular Probes for Enzyme Activity or Substrate Recognition

Investigations into Molecular Interactions with Non-Human Biological Macromolecules

Detailed investigations into the molecular interactions of this compound with non-human biological macromolecules have not been extensively reported in the current body of scientific research. Studies on similar aliphatic amines have explored their interactions with various biological targets, but specific data on this compound is scarce. Research in this area would be necessary to elucidate its binding affinities, modes of interaction, and potential effects on the structure and function of non-human proteins, nucleic acids, or other macromolecules. Such studies could involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling to understand the intermolecular forces at play. Without such dedicated research, a substantive and evidence-based discussion on its interactions with non-human biological macromolecules cannot be provided.

Concluding Remarks and Future Research Directions

Synthesis of Current Academic Understanding and Methodological Approaches for N,5-Dimethyl-1-hexanamine

The current academic understanding of this compound is minimal, with no specific peer-reviewed studies detailing its synthesis or properties. Information is primarily limited to computational predictions of its physical and chemical characteristics.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 12 Ų |

Methodological approaches for its synthesis can be logically inferred from standard organic chemistry principles for forming secondary amines. Two primary retrosynthetic pathways are most viable:

Reductive Amination : This is a powerful and widely used method for amine synthesis. organic-chemistry.org The synthesis of this compound would involve the reaction of 5-methylhexanal (B128087) with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the target secondary amine. Various reducing agents can be employed, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, which are known for their selectivity. youtube.com

N-Alkylation : This classical method involves the nucleophilic substitution reaction between a primary amine and an alkyl halide. wikipedia.org For this specific target, methylamine could be reacted with a 1-halo-5-methylhexane (e.g., 1-bromo-5-methylhexane). A significant drawback of this method is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling stoichiometry and reaction conditions is crucial to optimize the yield of the secondary amine.

Identification of Knowledge Gaps and Underexplored Research Questions

The case of this compound is a clear example of a simple organic molecule that has been overlooked in the scientific literature. The knowledge gaps are comprehensive and represent fundamental unanswered questions about its chemical nature.

Verified Synthesis : There are no published, experimentally verified procedures for the synthesis of this compound. The efficiency, yield, and optimal conditions for potential routes like reductive amination or N-alkylation are unknown.

Physicochemical Properties : All available data on properties such as boiling point, melting point, density, and refractive index are computational estimates. Experimental determination of these fundamental constants is a primary knowledge gap.

Spectroscopic and Chromatographic Data : No published spectroscopic (NMR, IR, Mass Spectrometry) or chromatographic data exists. This information is essential for unequivocal structure confirmation and for developing analytical methods to detect and quantify the compound.

Chemical Reactivity : The basicity (pKa), nucleophilicity, and general reactivity profile of the compound have not been studied.

Potential Applications : As a direct consequence of the lack of characterization, there are no explored or proposed applications for this compound.

Prospective Methodological Advancements and Interdisciplinary Opportunities for Future Investigation

The complete lack of data on this compound presents a clear and valuable opportunity for foundational chemical research. A systematic investigation should be undertaken to synthesize and characterize this compound, thereby filling the existing knowledge void.

Proposed Synthesis and Characterization: A prospective study would involve synthesizing the compound via the reductive amination of 5-methylhexanal with methylamine, a method that generally offers high selectivity for secondary amines. The resulting product would then be purified, likely by distillation or column chromatography, and subjected to rigorous characterization using modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide definitive structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl and C5-methyl groups, as well as distinct multiplets for the methylene (B1212753) protons along the hexane (B92381) chain, with the protons on the carbon alpha to the nitrogen (C1) shifted downfield (expected around δ 2.2-2.9 ppm). projectguru.in

Infrared (IR) Spectroscopy : The IR spectrum should display a characteristic N-H stretching absorption for a secondary amine, typically a single, weak-to-moderate band in the 3300-3500 cm⁻¹ region. pressbooks.pub A C-N stretching vibration should also be observable in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Mass Spectrometry (MS) : Mass spectrometry, particularly coupled with gas chromatography (GC-MS), would confirm the molecular weight (129.24 g/mol ). The fragmentation pattern would be expected to show a characteristic alpha-cleavage, a dominant fragmentation mode for aliphatic amines, leading to the loss of an alkyl radical to form a stable, nitrogen-containing cation. pressbooks.pub

Interdisciplinary Opportunities: Once characterized, this compound could be explored as a building block in various fields. Functionalized aliphatic amines are prevalent motifs in many biologically active molecules and materials.

Medicinal Chemistry : The scaffold could be incorporated into novel molecular structures for screening as potential pharmaceutical agents. The specific branching at the 5-position could influence lipophilicity and binding interactions with biological targets.

Agrochemicals : Many herbicides, pesticides, and fungicides are based on amine structures. This compound could serve as a precursor for new agrochemical candidates.

Materials Science and Catalysis : Aliphatic amines can be used as ligands for metal catalysts, as corrosion inhibitors, or as building blocks for surfactants and functional polymers. nih.gov The specific structure of this compound could impart unique properties in these applications, warranting future investigation.

Q & A

Q. What are the recommended synthetic routes for N,5-Dimethyl-1-hexanamine, and how can purity be verified?

- Methodological Answer : The synthesis of this compound can be achieved via reductive amination of 5-methylhexanal using dimethylamine and a reducing agent (e.g., sodium cyanoborohydride). Post-synthesis, purity verification should include gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Boiling point (146–150°C) and molecular formula (C₈H₁₉N) from validated sources like NIST and Thermo Scientific should guide distillation and characterization .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy can identify amine-related peaks (N-H stretching at ~3300 cm⁻¹ and C-N vibrations at 1250–1020 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (theoretical [M+H]⁺ = 130.1591). Cross-referencing with NIST’s spectral database ensures accuracy. For stereochemical analysis (if applicable), chiral HPLC with a polar organic phase column is recommended .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure, as per safety data sheets (SDS). Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Toxicity screening should follow protocols outlined in ATSDR’s toxicological profiles, including in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay conditions, solvent polarity). Apply meta-analysis tools (e.g., RevMan) to pool data, assess heterogeneity (I² statistic), and adjust for bias. Include gray literature and unpublished data from regulatory agencies (e.g., EPA), as exclusion may not significantly alter pooled effect estimates .

Q. What experimental designs are suitable for investigating the neurological effects of this compound?

- Methodological Answer : Use rodent models to evaluate dose-dependent neurotoxicity via open-field tests and histopathological analysis of brain tissues (e.g., myelin sheath integrity). Include positive controls (e.g., n-hexane) and adhere to ATSDR’s inclusion criteria for neurological outcomes (Table B-1). For mechanistic studies, employ electrophysiology (patch-clamp) to assess ion channel modulation .

Q. How can chiral synthesis of this compound be optimized for enantioselective applications?

- Methodological Answer : Utilize asymmetric catalysis with chiral ligands (e.g., BINAP) in reductive amination. Monitor enantiomeric excess (ee) via chiral GC or HPLC with a β-cyclodextrin column. Thermodynamic parameters (e.g., ΔH and ΔS of crystallization) should be derived from differential scanning calorimetry (DSC) to optimize resolution conditions .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s environmental persistence be addressed?

- Methodological Answer : Perform environmental fate studies under standardized OECD 301 guidelines (e.g., ready biodegradability test). Compare half-life (t₁/₂) in soil vs. aqueous matrices using LC-MS/MS. Conflicting results may arise from pH-dependent degradation; apply multivariate regression to isolate key variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.